molecular formula C12H16ClNO B1352249 3-chloro-N-(4-isopropylphenyl)propanamide CAS No. 20331-13-9

3-chloro-N-(4-isopropylphenyl)propanamide

Cat. No. B1352249
CAS RN: 20331-13-9
M. Wt: 225.71 g/mol
InChI Key: MEAPRSDUXBHXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-isopropylphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-isopropylphenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon and a 4-isopropylphenyl group attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Antimicrobial Properties

3-chloro-N-(4-isopropylphenyl)propanamide has been studied in the context of synthesizing arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment. These compounds, including 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Baranovskyi et al., 2018).

Anticonvulsant Studies

Research has also been conducted on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, prepared through an uncatalysed amine exchange reaction. These compounds, including N-Benzyl-3-[(chlorophenyl)amino]propanamide, have demonstrated significant anticonvulsant activities in various test models, suggesting their potential use in treating generalized seizures (Idris et al., 2011).

Characterization of Derivatives

Another study synthesized and characterized N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative. This research contributes to the understanding of the chemical properties and potential therapeutic applications of such derivatives (Manolov et al., 2022).

Antinociceptive Activity

Synthesis and evaluation of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have been conducted for their antinociceptive activity. These studies compare the effectiveness of these compounds with standard pain relievers like aspirin, showcasing their potential in pain management (Önkol et al., 2004).

Nonlinear Optical Properties

The compound has been utilized in the synthesis of new organic electro-optic and nonlinear optical materials. Studies on N-(2-Chlorophenyl)-(1-Propanamide) have explored its potential in this field, focusing on its crystal growth and characterization (Prabhu et al., 2001).

Environmental Studies

Studies have also been done on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in wetland systems. This research is crucial for understanding the environmental impact and behavior of such compounds in agricultural settings (Perera et al., 1999).

properties

IUPAC Name

3-chloro-N-(4-propan-2-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAPRSDUXBHXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402974
Record name 3-chloro-N-(4-isopropylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-isopropylphenyl)propanamide

CAS RN

20331-13-9
Record name 3-chloro-N-(4-isopropylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N-(4-isopropylphenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(4-isopropylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(4-isopropylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.